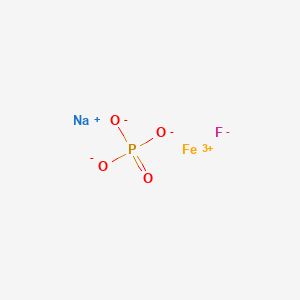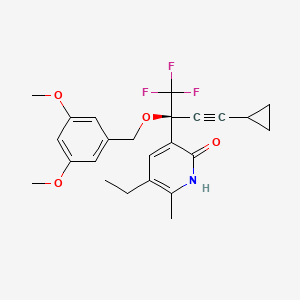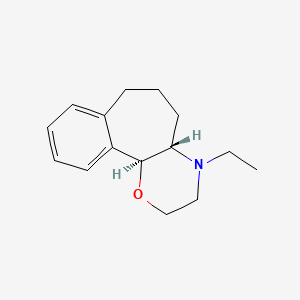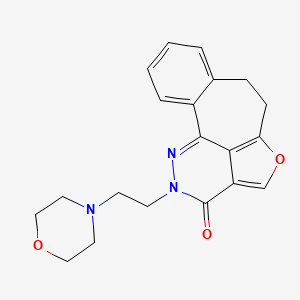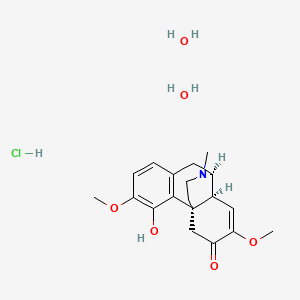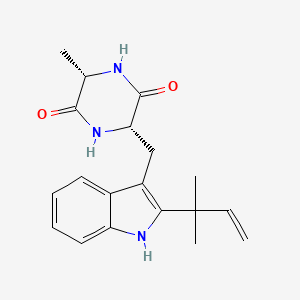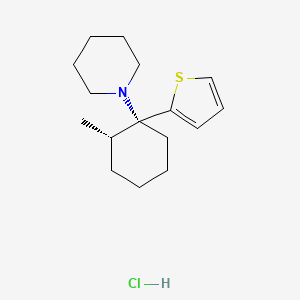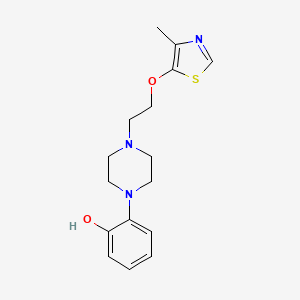
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The piperazine derivative can be introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with an appropriate electrophile.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be attached through etherification reactions, where the phenol derivative is reacted with an appropriate alkyl halide.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.
科学研究应用
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It can be used as a probe to study the interactions of thiazole derivatives with various enzymes and receptors.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of thiazole derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the piperazine moiety can interact with active sites on proteins, potentially inhibiting or modulating their activity. The hydroxyphenyl group may also contribute to binding through hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar reactivity but lacking the piperazine and hydroxyphenyl groups.
5-(2-Hydroxyethyl)-4-methylthiazole: Contains a hydroxyethyl group instead of the piperazine moiety.
2-(4-Chlorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different substituents.
Uniqueness
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride is unique due to the combination of the thiazole ring, piperazine moiety, and hydroxyphenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
136996-53-7 |
|---|---|
分子式 |
C16H21N3O2S |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-[4-[2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H21N3O2S/c1-13-16(22-12-17-13)21-11-10-18-6-8-19(9-7-18)14-4-2-3-5-15(14)20/h2-5,12,20H,6-11H2,1H3 |
InChI 键 |
BYGJALMSFSOYMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




